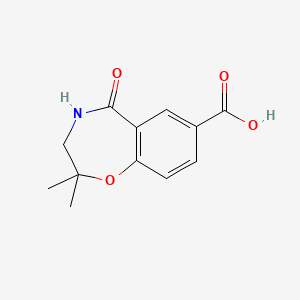
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family This compound features a benzene ring fused to a seven-membered heterocyclic ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used. Reduction reactions are usually carried out in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. These reactions often require the presence of a strong base.
Addition: : Electrophilic addition reactions can be achieved using electrophiles like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid has shown promise in various scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: : Its unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary, but they often include key enzymes, receptors, or signaling molecules.
相似化合物的比较
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific structural features and potential applications. Similar compounds include other benzoxazepines and related heterocyclic compounds, such as benzoxazoles and benzothiazepines. These compounds share some structural similarities but may differ in their biological activities and chemical properties.
List of Similar Compounds
Benzoxazole
Benzothiazepine
Indole derivatives
Coumarin derivatives
属性
IUPAC Name |
2,2-dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2)6-13-10(14)8-5-7(11(15)16)3-4-9(8)17-12/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYFVABAOIAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
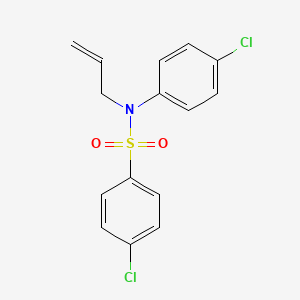
![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide](/img/structure/B2936241.png)
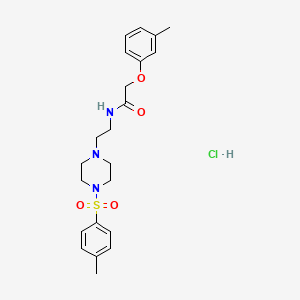
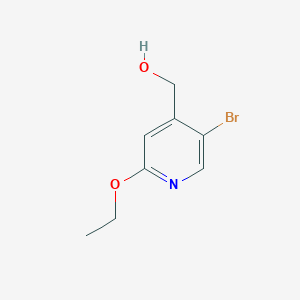
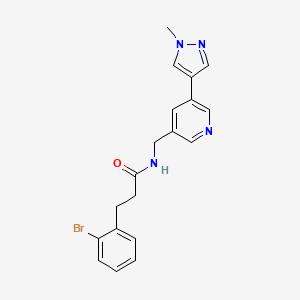
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936246.png)
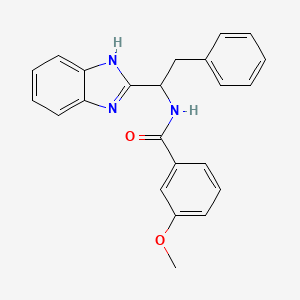
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2936249.png)
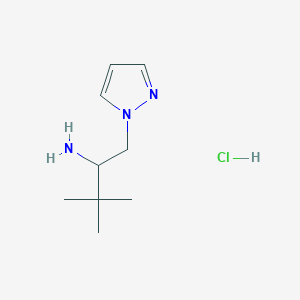
![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)
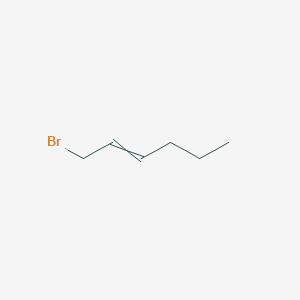
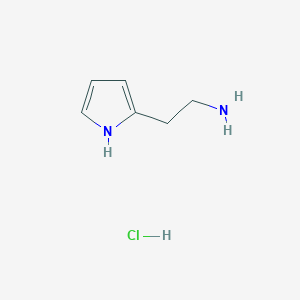
![2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2936261.png)
